
BRL 54443
Descripción general
Descripción
BRL 54443 es un compuesto orgánico sintético con el nombre químico 3-(1-metilpiperidin-4-il)-1H-indol-5-ol. Es conocido por su función como agonista selectivo para los subtipos de receptores de serotonina 5-HT 1E y 5-HT 1F .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de BRL 54443 implica múltiples pasos, comenzando con la preparación del núcleo de indol. El núcleo de indol se sintetiza típicamente a través de una síntesis de indol de Fischer, que implica la reacción de fenilhidrazina con un aldehído o cetona en condiciones ácidas. El indol resultante se funcionaliza luego para introducir el anillo de piperidina en la posición 3. Esto se logra a través de una serie de reacciones, que incluyen alquilación y ciclización .
Métodos de producción industrial
La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento y técnicas de purificación eficientes para garantizar la pureza y la consistencia del producto final. Las condiciones de reacción se controlan cuidadosamente para minimizar las impurezas y maximizar el rendimiento .
Análisis De Reacciones Químicas
Receptor Binding and Selectivity
BRL 54443 exhibits distinct selectivity across serotonin receptor subtypes due to its structural features:
-
5-HT₁ₑ Affinity : Binds with an EC₅₀ of ~7 nM, acting as a full agonist .
-
5-HT₁F Activity : Shows ~15-fold lower potency compared to 5-HT₁ₑ .
-
5-HT₁A/5-HT₁D Selectivity : 100-fold weaker potency for these subtypes .
Key Structural Determinants :
-
The 3-(1-methylpiperidin-4-yl) substituent on the indole ring enhances 5-HT₁ₑ selectivity .
-
E311⁶·⁵⁵ in 5-HT₁ₑ forms a hydrogen bond with this compound’s hydroxyl group, absent in 5-HT₁F (S321) and 5-HT₁A (A365) .
-
Mutation of E311⁶·⁵⁵ to alanine (E311A) reduces this compound’s efficacy by 13-fold .
Mechanism of G Protein Activation
This compound stabilizes receptor-G protein complexes through phospholipid interactions:
-
Phosphatidylinositol 4-phosphate (PI4P) enhances GTP hydrolysis by 2.4-fold in 5-HT₁ₑ-Gᵢ complexes, indicating improved G protein coupling .
-
Residue K345⁶·³⁵ in the receptor’s transmembrane helix 6 interacts with PI4P, facilitating conformational stabilization .
Functional Outcomes :
-
Inhibits cAMP production via Gᵢ/o coupling (EC₅₀ = 28.8 nM in chicken HTR1E) .
-
No β-arrestin recruitment observed, suggesting biased agonism toward G protein pathways .
Comparative Pharmacological Profiles
Parameter | 5-HT₁ₑ Receptor | 5-HT₁F Receptor |
---|---|---|
EC₅₀ (this compound) | 7 nM | 100 nM |
Key Binding Residues | E311⁶·⁵⁵, K345⁶·³⁵ | S321⁶·⁵⁵, V340⁶·³⁵ |
Functional Response | cAMP inhibition | cAMP inhibition |
Mutational Analysis of Receptor Interactions
Mutation | Impact on this compound Efficacy |
---|---|
E311A (5-HT₁ₑ) | ↓ 13-fold activation |
K345V (5-HT₁ₑ) | ↓ 9-fold activation |
V340K (5-HT₁F) | No significant change |
Cross-Species Variations
-
Chicken HTR1E : this compound shows 100-fold higher selectivity for HTR1E over HTR1F (EC₅₀ = 28.8 nM vs. 2.4 nM) , contrasting with human receptors where selectivity is less pronounced .
-
Human 5-HT₁ₑ : Retains high affinity (Kᵢ = 2.8 nM) but reduced in E311V mutants (Kᵢ = 133.4 nM) .
Therapeutic Implications
Aplicaciones Científicas De Investigación
Pharmacological Profile
BRL 54443 exhibits significant selectivity for the 5-HT1E and 5-HT1F receptors, with pEC50 values of approximately 8.5 and 8.6, respectively. It shows over 30-fold selectivity against other serotonin and dopamine receptors, indicating its potential utility in targeted therapeutic applications.
Receptor | pEC50 Value | Selectivity |
---|---|---|
5-HT1E | 8.5 | High |
5-HT1F | 8.6 | High |
Other Receptors | Varies (≥30-fold lower) | Low |
Neuroscience
This compound's role as a serotonin receptor agonist makes it valuable in neuroscience research, particularly in studies related to mood disorders and neuropharmacology. Its ability to selectively activate the 5-HT1E and 5-HT1F receptors allows researchers to explore their specific contributions to neurotransmission and behavior.
Case Study: Behavioral Effects in Rodents
In studies involving Sprague Dawley rats, administration of this compound at doses of 3 mg/kg and 5 mg/kg resulted in reduced locomotor activity, suggesting its potential influence on motor control and anxiety-related behaviors . The compound also stimulated sniffing behavior, indicating its effects on exploratory actions.
Cardiovascular Research
This compound has been shown to induce contraction in mouse aortic tissues via the activation of the 5-HT2A receptor pathway . This property is particularly useful for investigating the cardiovascular implications of serotonin signaling.
In Vitro Study: Mouse Aortic Contraction
The compound was tested for its ability to induce contractions in isolated mouse aorta preparations, revealing an EC50 value of approximately 6.52 for the activation of the 5-HT2A receptor pathway . This finding underscores its potential role in studying vascular responses to serotonergic signaling.
Molecular Biology
This compound's binding affinity for serotonin receptors makes it a useful tool in molecular biology for exploring receptor-ligand interactions and signaling pathways.
Structural Insights
Recent studies utilizing cryo-electron microscopy have provided insights into how this compound interacts with the receptor binding sites, highlighting critical amino acid residues that determine its selectivity . These findings are crucial for drug development aimed at creating selective agonists or antagonists for therapeutic use.
Mecanismo De Acción
BRL 54443 ejerce sus efectos uniéndose selectivamente a los receptores de serotonina 5-HT 1E y 5-HT 1F. Esta unión activa estos receptores, lo que lleva a una cascada de eventos de señalización intracelular. La activación de estos receptores está asociada con varios efectos fisiológicos, incluida la modulación de la liberación de neurotransmisores y el tono vascular . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la adenilato ciclasa y la reducción de los niveles de monofosfato de adenosina cíclico (cAMP) .
Comparación Con Compuestos Similares
BRL 54443 es único en su alta selectividad para los receptores 5-HT 1E y 5-HT 1F en comparación con otros agonistas del receptor de serotonina. Los compuestos similares incluyen:
Sumatriptán: Un agonista selectivo para los receptores 5-HT 1B y 5-HT 1D, utilizado en el tratamiento de las migrañas.
Ergotamina: Un agonista del receptor de serotonina no selectivo con afinidad por múltiples subtipos de receptores, también utilizado en el tratamiento de la migraña.
El perfil de selectividad único de this compound lo convierte en una herramienta valiosa para estudiar los roles específicos de los receptores 5-HT 1E y 5-HT 1F en varios procesos fisiológicos y patológicos .
Actividad Biológica
BRL 54443 is a selective agonist for the serotonin receptor subtypes 5-HT1E and 5-HT1F, exhibiting significant biological activity that has been the subject of various studies. This article provides a detailed overview of its pharmacological properties, mechanisms of action, and implications for research and therapeutic applications.
- IUPAC Name : 3-(1-methylpiperidin-4-yl)-1H-indol-5-ol
- CAS Number : 57477-39-1
- Molar Mass : 230.311 g·mol
This compound acts primarily as an agonist at the 5-HT1E and 5-HT1F receptors. The potency of this compound is reflected in its pEC50 values, which are approximately 8.5 for the 5-HT1E receptor and 8.6 for the 5-HT1F receptor, indicating high affinity and effectiveness in activating these receptors .
Selectivity Profile
The compound demonstrates over a 30-fold selectivity for the 5-HT1E and 5-HT1F receptors compared to other serotonin and dopamine receptors, as shown in Table 1:
Receptor Type | pKi Value |
---|---|
5-HT1E | 8.7 |
5-HT1F | 8.9 |
5-HT1A | 7.2 |
5-HT1B | 6.9 |
5-HT2A | <6 |
D2 | <6 |
In Vitro Studies
This compound has been shown to induce significant biological responses in vitro, including:
- Mouse Aortic Contraction : Induces contraction mediated by the 5-HT2A receptor with a pEC50 value of 6.52, indicating its role in vascular responses .
In Vivo Studies
Lightowler et al. (1998) investigated the effects of this compound on general behavior and seizure thresholds in rats. The findings suggested potential anxiolytic properties and implications for seizure management .
Case Studies and Research Findings
Recent studies have explored the role of this compound in various contexts:
- Neuroprotection : Research indicates that this compound may interact with neurotrophic factors to promote neuroprotection in human neurons . This suggests a potential therapeutic avenue for neurodegenerative diseases.
- Asthma Pathophysiology : Evidence points to serotonin's involvement in asthma, with this compound potentially modulating airway responses through its action on serotonin receptors .
- Comparative Pharmacology : Studies comparing this compound's effects on chicken HTR1E receptors revealed differences in selectivity and efficacy between species, highlighting the need for careful consideration in preclinical models .
Propiedades
IUPAC Name |
3-(1-methylpiperidin-4-yl)-1H-indol-5-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-16-6-4-10(5-7-16)13-9-15-14-3-2-11(17)8-12(13)14/h2-3,8-10,15,17H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNFADCGOAHBPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40206089 | |
Record name | BRL-54443 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57477-39-1 | |
Record name | 3-(1-Methyl-4-piperidinyl)-1H-indol-5-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57477-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | BRL-54443 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477391 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BRL-54443 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40206089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BRL-54443 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2DH1CHI0Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of BRL 54443?
A: this compound acts as an agonist at the 5-HT1E and 5-HT1F receptors. [, ] This means it binds to these receptors and activates them, mimicking the effects of serotonin at these specific subtypes.
Q2: Does this compound interact with other serotonin receptor subtypes?
A: While this compound exhibits high selectivity for 5-HT1E and 5-HT1F receptors, studies suggest it may also interact with the 5-HT2A receptor. [] Interestingly, in the mouse aorta, the observed contraction induced by this compound was antagonized by ketanserin, a 5-HT2A receptor antagonist. This suggests the contraction might be mediated through 5-HT2A receptors, despite this compound's known affinity for 5-HT1E and 5-HT1F subtypes. [] Further research is needed to fully elucidate these interactions.
Q3: What are the potential downstream effects of this compound's interaction with serotonin receptors?
A: The specific downstream effects of this compound are dependent on the receptor subtype and the cell type or tissue involved. For instance, activation of 5-HT1D receptors by another agonist in a study led to inhibition of the mesenteric vasopressor outflow, suggesting a role in modulating sympathetic nervous system activity. [] More research is necessary to fully understand the downstream effects of this compound specifically mediated by 5-HT1E and 5-HT1F receptor activation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.